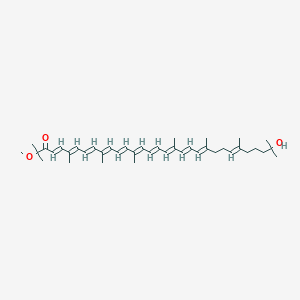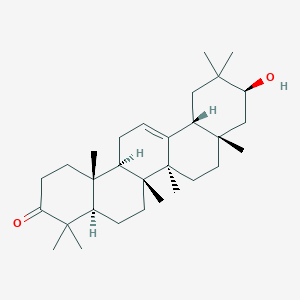
4-sulfo-phthalic acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-sulfo-phthalic acid monosodium salt can be synthesized through the sulfonation of 1,2-benzenedicarboxylic acid (phthalic acid) using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phthalic acid with concentrated sulfuric acid to introduce the sulfonic acid group at the 4-position. The resulting sulfonated product is then neutralized with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
In industrial settings, the production of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-sulfo-phthalic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone or sulfoxide derivatives, while reduction can yield sulfonamide or sulfonate esters .
Aplicaciones Científicas De Investigación
4-sulfo-phthalic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-benzenedicarboxylic acid, 4-sulfo-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid and carboxylic acid groups allow the compound to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid: Lacks the sulfonic acid group, making it less versatile in certain applications.
1,3-Benzenedicarboxylic acid, 5-sulfo-: Has a different sulfonation pattern, leading to different chemical properties and reactivity.
1,4-Benzenedicarboxylic acid, 2-sulfo-: Another isomer with distinct chemical behavior
Uniqueness
4-sulfo-phthalic acid monosodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong acidic functionality and high solubility in water .
Propiedades
Número CAS |
33562-89-9 |
|---|---|
Fórmula molecular |
C8H5NaO7S |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
sodium;3,4-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Clave InChI |
SKFJOGJJIJEGMQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] |
Key on ui other cas no. |
33562-89-9 |
Pictogramas |
Irritant |
Sinónimos |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(6-(2-cyclopropylethoxy)-9-(2-hydroxy-2-methylpropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-5-fluoroisophthalonitrile](/img/structure/B1258021.png)




